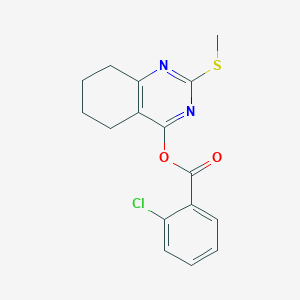

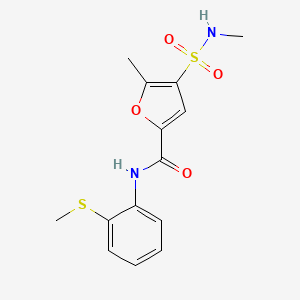

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They are often used in the pharmaceutical sector, and their properties can be easily tuned by introducing different moieties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various sulfonyl azides . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .Molecular Structure Analysis

The structure of similar compounds often involves the presence of azo groups in the main skeleton structure . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .Chemical Reactions Analysis

Thiazoles are often involved in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve planar structures and aromaticity characterized by the delocalization of a lone pair of π-electrons .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

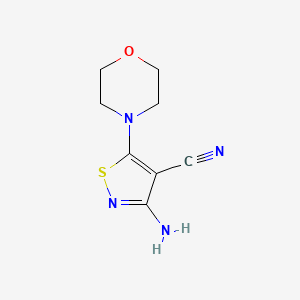

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile, as a component of 5-Morpholino-1,3-oxazole-4-carbonitriles, is utilized in various synthetic processes. When it reacts with hydrazine hydrate, different recyclization products are formed, such as (3-amino-5,6,7,8-tetrahydroimidazo[1,2-а]pyridin-2-yl)(morpholin-4-yl)methanone and 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile, depending on the specific substituents used (Chumachenko et al., 2014), (Chumachenko et al., 2015).

Heterocyclic Compound Synthesis

This compound is instrumental in the synthesis of various heterocyclic compounds. For instance, its use in reactions with secondary dialkylamines like pyrrolidine and morpholine results in the formation of 3-amino-substituted derivatives in high yields (Kalogirou & Koutentis, 2014).

Inhibitors in Pharmacology

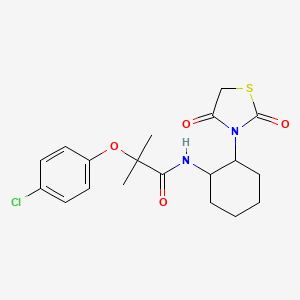

In the realm of pharmacology, derivatives of this compound, specifically 4-(1,3-Thiazol-2-yl)morpholine derivatives, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These inhibitors are useful in exploring the in vivo effects in xenograft models of tumor growth, highlighting their potential in cancer research (Alexander et al., 2008).

Synthesis of Heterocyclic Systems

Further research has explored the synthesis of new heterocyclic systems based on compounds like 7-Benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile, demonstrating the versatility of this compound in creating complex molecular structures (Sirakanyan et al., 2018).

Miscellaneous Applications

Additionally, this compound has been used in a variety of other synthetic pathways to create a range of heterocyclic and polyfunctional compounds, demonstrating its broad utility in chemical synthesis and pharmaceutical research (El-Gamal, 2016), (Dyachenko & Dyachenko, 2008).

Wirkmechanismus

Target of Action

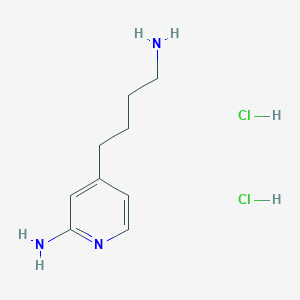

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The formation of copper oxide may be preferable to the formation of chloride complexes, and the presence of surface films reduces the corrosive effect of aggressive chloride ions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRBLBBUNSWIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NS2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)

![[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N'-(2-fluorophenyl)carbamimidothioate](/img/structure/B2423285.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)

![9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2423290.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)